5-Bromo-3-(methylthio)-1H-indazole is a heterocyclic compound that belongs to the indazole family, characterized by a fused benzene and pyrazole ring structure. This compound features a bromine atom and a methylthio group attached to the indazole core, which contributes to its unique chemical properties and potential applications in various fields, particularly in medicinal chemistry.
The compound is identified by its CAS number 201227-23-8 and can be sourced from various chemical suppliers. It is synthesized through specific chemical reactions involving indazole derivatives.
5-Bromo-3-(methylthio)-1H-indazole is classified as an organic compound and a member of the indazole class. It is notable for its potential biological activities, making it a subject of interest in pharmaceutical research.
The synthesis of 5-Bromo-3-(methylthio)-1H-indazole typically involves the following methods:
The molecular formula of 5-Bromo-3-(methylthio)-1H-indazole is , with a molecular weight of approximately 243.12 g/mol. The structure features:
5-Bromo-3-(methylthio)-1H-indazole can participate in several chemical reactions:
The mechanism of action of 5-Bromo-3-(methylthio)-1H-indazole involves its interaction with biological targets:
Research indicates that indazole derivatives may exhibit anticancer, antimicrobial, and anti-inflammatory properties due to their ability to modulate key biological pathways.
5-Bromo-3-(methylthio)-1H-indazole exhibits several physical and chemical properties:
The compound's physical properties make it suitable for various applications in medicinal chemistry and drug development.
5-Bromo-3-(methylthio)-1H-indazole has several scientific uses:
Palladium-catalyzed cross-coupling reactions represent a cornerstone for introducing diverse substituents at the C3 position of the 1H-indazole scaffold. The Suzuki-Miyaura reaction is particularly effective for constructing the C3-(methylthio)aryl or heteroaryl bonds in 5-Bromo-3-(methylthio)-1H-indazole. This transformation typically employs 3-iodo-5-bromo-1H-indazole as the electrophilic partner and (methylthio)boronic acids or esters as nucleophiles. Ferrocene-based divalent palladium complexes, such as 1,1′-bis(diphenylphosphino)ferrocene-palladium(II) dichloride (PdCl₂(dppf)), demonstrate superior catalytic efficiency compared to simple Pd salts (e.g., Pd(OAc)₂) or bulkier analogs like PdCl₂(dtbpf). Theoretical studies indicate that PdCl₂(dppf) exhibits a lower energy barrier during the oxidative addition and reductive elimination steps, facilitating the formation of the C–S bond at C3 [6].
Table 1: Performance of Palladium Catalysts in Suzuki-Miyaura Coupling for 5-Bromo-3-(methylthio)-1H-indazole
Catalyst | Ligand/Ionic Liquid | Yield (%) | Byproduct Formation |
---|---|---|---|
PdCl₂(dppf) | BMImBF₄ | 92 | Negligible |
PdCl₂(dtbpf) | BMImPF₆ | 78 | Moderate |
Pd(OAc)₂ | None | 45 | Significant (Pd black) |
Immobilization of these catalysts in imidazolium-based ionic liquids (e.g., BMImBF₄ or BMImPF₆) enhances stability and recyclability. BMImBF₄ outperforms BMImPF₆ due to its superior polarity and ionic conductivity, which stabilize the Pd(0) intermediate and prevent agglomeration into inactive Pd(0) black. This system enables 3–5 catalytic cycles without significant loss of activity, providing an efficient route to C3-arylated indazoles under mild conditions (80°C, 2–4 h) [6].
Microwave (MW) irradiation significantly accelerates the synthesis of indazole cores and their subsequent functionalization. This technique leverages dielectric heating to reduce reaction times from hours to minutes while improving yields and purity. For 5-Bromo-3-(methylthio)-1H-indazole, MW-assisted cyclization is achieved through two key pathways:
Table 2: Microwave vs. Conventional Synthesis of Indazole Intermediates
Reaction | Conditions | Time | Yield (%) |
---|---|---|---|
Condensation-Cyclization | MW, 150°C, DMF | 20 min | 88 |
Conventional, reflux, DMF | 6 h | 62 | |
Diazonium Annulation | MW, 120°C, [HeMIM]BF₄ | 15 min | 91 |
Conventional, 100°C, EtOH | 12 h | 68 |
Solvent-free MW protocols or ionic liquid-mediated reactions ([HeMIM]BF₄) further enhance atom economy and reduce byproducts. The rapid, homogeneous heating of MW irradiation suppresses decomposition pathways, making it indispensable for thermally sensitive intermediates [2] [4] [7].
Regioselective functionalization at C5 and C3 of 1H-indazole requires precise control to avoid N-alkylation or ring over-oxidation. Bromination at C5 is achieved using bromine (Br₂) or N-bromosuccinimide (NBS) under electrophilic conditions:
For thioetherification at C3, two strategies dominate:
Translating laboratory-scale synthesis of 5-Bromo-3-(methylthio)-1H-indazole to industrial production necessitates optimization of thermodynamics, mixing efficiency, and safety protocols:
Table 3: Optimized Parameters for Key Reactions in Scale-Up
Reaction Step | Critical Parameter | Lab Scale | Pilot Scale (50 L) |
---|---|---|---|
C5 Bromination | Temperature control | 0°C (ice bath) | 5°C (jacketed reactor) |
Suzuki-Miyaura Coupling | Pd loading | 2 mol% | 0.5 mol% (recycled) |
Thioetherification | Mixing speed (RPM) | 500 | 2,200 |
Workup | Extraction solvent | Ethyl acetate | Methyl tert-butyl ether |
These optimizations enable kilogram-scale production with >85% yield and <3% impurities, meeting pharmaceutical intermediate specifications [5] [8].
CAS No.:
CAS No.: 573-35-3
CAS No.: 106717-30-0
CAS No.: 134092-79-8
CAS No.: 8063-17-0